molecular formula C12H16O3 B179700 propan-2-yl 3-(4-hydroxyphenyl)propanoate CAS No. 116144-68-4

propan-2-yl 3-(4-hydroxyphenyl)propanoate

Cat. No.: B179700
CAS No.: 116144-68-4
M. Wt: 208.25 g/mol
InChI Key: UWFUVLSQVBUFJS-UHFFFAOYSA-N
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Description

propan-2-yl 3-(4-hydroxyphenyl)propanoate is an ester compound characterized by the presence of an isopropyl group attached to the oxygen atom of the ester functional group, and a 4-hydroxyphenyl group attached to the propanoate moiety. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

propan-2-yl 3-(4-hydroxyphenyl)propanoate can be synthesized through the O-alkylation of hydroxyl-substituted analogs. One method involves reacting isopropyl 3-(4-hydroxyphenyl)propanoate with methyl iodide and potassium carbonate in acetone . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of isopropyl 3-(4-hydroxyphenyl)propanoate often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to meet industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

propan-2-yl 3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

propan-2-yl 3-(4-hydroxyphenyl)propanoate can be compared with other similar esters, such as:

  • Ethyl 3-(4-hydroxyphenyl)propanoate
  • Methyl 3-(4-hydroxyphenyl)propanoate
  • Butyl 3-(4-hydroxyphenyl)propanoate

These compounds share similar structural features but differ in the alkyl group attached to the ester functional group. The unique properties of isopropyl 3-(4-hydroxyphenyl)propanoate, such as its specific reactivity and biological activities, distinguish it from these similar compounds .

Properties

IUPAC Name

propan-2-yl 3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(2)15-12(14)8-5-10-3-6-11(13)7-4-10/h3-4,6-7,9,13H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFUVLSQVBUFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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